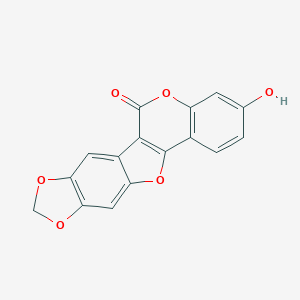

Medicagol

Description

Properties

IUPAC Name |

16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVEUAWRUQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173557 | |

| Record name | Medicagol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1983-72-8 | |

| Record name | 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicagol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicagol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICAGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBT39CCC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

324 - 325 °C | |

| Record name | Medicagol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Medicago truncatula Genome: A Technical Guide to Sequencing and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and key findings from the Medicago truncatula genome sequencing projects. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the experimental protocols, data analysis pipelines, and significant biological pathways elucidated through the genomic exploration of this model legume.

Introduction

Medicago truncatula, a small annual legume, has emerged as a preeminent model organism for studying legume biology, including symbiotic nitrogen fixation, mycorrhizal associations, and developmental genetics. Its relatively small, diploid genome, short generation time, and amenability to genetic transformation have made it an ideal subject for genomic research. The sequencing of the M. truncatula genome has provided an invaluable resource for understanding the genetic basis of traits relevant to agriculture, medicine, and environmental science. This guide delves into the technical aspects of the genome sequencing efforts, from initial DNA isolation to the annotation of complex signaling pathways.

Quantitative Genome Data Summary

The sequencing of the Medicago truncatula genome has undergone several iterations, each improving upon the last in terms of completeness and accuracy. The following tables summarize the key quantitative data from the major genome assembly versions.

| Genome Assembly Version | Sequencing Technologies Used | Estimated Genome Size (Mbp) | Assembled Genome Size (Mbp) | Number of Chromosomes | Number of Scaffolds | Scaffold N50 (Mbp) | Number of Protein-Coding Genes | Reference(s) |

| Mt3.5 | Sanger (BAC-by-BAC), 454, Illumina | ~450-500 | ~365 | 8 | - | - | ~44,500 | [1][2] |

| Mt4.0 | Sanger, 454, Illumina | ~450-500 | 390 | 8 | - | 2.76 | 50,376 | [1][2] |

| MtrunA17r5.0-ANR | PacBio, Hi-C | ~460 | 429.2 | 8 | - | - | 50,803 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the sequencing and analysis of the Medicago truncatula genome.

High Molecular Weight Genomic DNA Extraction (CTAB Method)

High-quality, high molecular weight genomic DNA is crucial for constructing large-insert libraries and for long-read sequencing. The Cetyltrimethylammonium Bromide (CTAB) method is a widely used protocol for isolating DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream applications.

Materials:

-

Fresh, young Medicago truncatula leaf tissue

-

Liquid nitrogen

-

Pre-heated (65°C) CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)

-

2-Mercaptoethanol

-

Chloroform:isoamyl alcohol (24:1 v/v)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

-

RNase A (10 mg/mL)

Procedure:

-

Harvest 1-2 grams of fresh, young leaf tissue and immediately freeze in liquid nitrogen to prevent DNA degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 50 mL centrifuge tube containing 10 mL of pre-heated CTAB extraction buffer with 0.2% (v/v) 2-mercaptoethanol added just before use.

-

Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by gentle inversion for 10 minutes to form an emulsion.

-

Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.

-

Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.

-

Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a DNA precipitate is visible.

-

Spool the DNA out with a sterile glass hook or pellet it by centrifugation at 10,000 x g for 10 minutes.

-

Wash the DNA pellet with 10 mL of ice-cold 70% ethanol, centrifuge at 10,000 x g for 5 minutes, and discard the supernatant.

-

Air-dry the pellet for 10-15 minutes and resuspend in 500 µL of TE buffer.

-

Treat with RNase A (20 µg/mL final concentration) at 37°C for 30 minutes to remove RNA contamination.

-

Assess DNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

Bacterial Artificial Chromosome (BAC) Library Construction

The initial BAC-by-BAC sequencing approach required the construction of a high-quality BAC library with large insert sizes.

Procedure:

-

High Molecular Weight DNA Preparation: Isolate high molecular weight DNA from M. truncatula nuclei embedded in agarose plugs to protect the DNA from shearing.

-

Partial Restriction Digest: Partially digest the genomic DNA with a restriction enzyme (e.g., HindIII or BamHI) to generate large fragments. The extent of digestion is optimized to produce a majority of fragments in the 100-200 kb range.

-

Size Selection: Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE) and excise the gel slice containing fragments of the desired size range.

-

Ligation: Ligate the size-selected DNA fragments into a BAC vector (e.g., pCC1BAC).

-

Transformation: Transform E. coli competent cells with the ligation mixture via electroporation.

-

Clone Picking and Storage: Plate the transformed cells on selective medium and pick individual colonies into 384-well plates for storage and subsequent analysis.

Sanger Sequencing of BAC Clones

The BAC-by-BAC approach involved sequencing individual BAC clones to cover the entire genome.

Procedure:

-

BAC DNA Isolation: Isolate BAC DNA from overnight cultures of individual clones.

-

Sequencing Reaction: Perform cycle sequencing reactions using the isolated BAC DNA as a template, a specific primer, DNA polymerase, labeled dideoxynucleotide triphosphates (ddNTPs), and deoxynucleotide triphosphates (dNTPs).

-

Purification: Purify the sequencing reaction products to remove unincorporated ddNTPs and primers.

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.

-

Data Analysis: The sequencer's software analyzes the fluorescence data to generate a sequence read for each BAC clone.

454 Pyrosequencing

454 pyrosequencing was one of the next-generation sequencing technologies used to increase the sequencing depth and coverage of the M. truncatula genome.

Procedure:

-

Library Preparation:

-

Fragment the genomic DNA into smaller pieces (typically 400-600 bp).

-

Ligate specific adaptors to both ends of the DNA fragments.

-

-

Emulsion PCR:

-

Capture single DNA fragments onto individual beads.

-

Amplify the DNA fragments on the beads within a water-in-oil emulsion to create millions of copies of each fragment on each bead.

-

-

Sequencing:

-

Load the beads into a PicoTiterPlate, with each well containing a single bead.

-

Sequentially flow the four different nucleotides over the plate.

-

When a nucleotide is incorporated into the growing DNA strand, pyrophosphate is released, triggering a chemiluminescent reaction that is detected by a camera. The intensity of the light is proportional to the number of nucleotides incorporated.

-

Illumina Paired-End Sequencing

Illumina sequencing has become the dominant technology for genome sequencing due to its high throughput and accuracy.

Procedure:

-

Library Preparation:

-

Fragment the genomic DNA to a desired size (e.g., 300-500 bp).

-

Perform end-repair to create blunt ends and add a single 'A' nucleotide to the 3' ends.

-

Ligate Illumina-specific adapters to both ends of the DNA fragments. These adapters contain sequences for flow cell binding, sequencing primers, and indices for multiplexing.

-

-

Cluster Generation:

-

Load the adapter-ligated DNA library onto a flow cell.

-

The DNA fragments hybridize to complementary oligonucleotides on the flow cell surface.

-

Perform bridge amplification to create clonal clusters of identical DNA fragments.

-

-

Sequencing by Synthesis:

-

Sequentially add fluorescently labeled reversible terminator nucleotides and DNA polymerase.

-

After the incorporation of each nucleotide, an image is taken to identify the base. The fluorescent tag and terminator are then cleaved to allow the next nucleotide to be added.

-

For paired-end sequencing, the process is repeated from the other end of the DNA fragments.

-

Genome Assembly and Annotation

Genome Assembly with ALLPATHS-LG

The Mt4.0 assembly utilized the ALLPATHS-LG assembler, which is designed for short-read data from next-generation sequencers.[4][5]

Workflow:

-

Input Data: The assembler requires at least one pair of overlapping fragment reads and at least one jumping library with larger insert sizes.

-

Error Correction: The algorithm performs a rigorous error correction of the raw reads.

-

Graph Construction: A de Bruijn graph is constructed from the corrected reads.

-

Unipath Scaffolding: The graph is simplified into linear sequences (unipaths), which are then scaffolded using the paired-end and mate-pair information.

-

Gap Filling: The assembler attempts to fill gaps within the scaffolds using the read data.

Gene Annotation with EVidenceModeler (EVM)

EVidenceModeler was used to generate a consensus set of gene predictions by integrating evidence from multiple sources.[6][7]

Workflow:

-

Evidence Collection: Gather evidence for gene structures from various sources, including:

-

Ab initio gene predictions (e.g., from AUGUSTUS, FGENESH).

-

Transcript alignments (from ESTs and RNA-seq data).

-

Protein alignments (from homologous proteins in other species).

-

-

Weighting Evidence: Assign a weight to each type of evidence based on its reliability.

-

Consensus Prediction: EVM combines the weighted evidence to produce a final, high-confidence set of gene annotations, including information on exons, introns, and alternative splicing.

Key Signaling Pathways

The Medicago truncatula genome sequence has been instrumental in dissecting complex signaling pathways, particularly those involved in symbiosis and development.

Nodulation Signaling Pathway

The establishment of nitrogen-fixing symbiosis with rhizobia is initiated by a complex signaling cascade triggered by bacterial Nod factors.

Caption: Simplified Nodulation Signaling Pathway in Medicago truncatula.

Strigolactone Signaling in Symbiosis and Development

Strigolactones are plant hormones that play a crucial role in regulating plant architecture and in mediating interactions with symbiotic mycorrhizal fungi. The NSP1 and NSP2 proteins, also involved in nodulation, are key for strigolactone biosynthesis.[8][9][10]

Caption: Strigolactone Biosynthesis and Signaling Pathway.

Crosstalk between Abscisic Acid and Nodulation Signaling

Abscisic acid (ABA) is a plant hormone that has been shown to negatively regulate the nodulation process. It can inhibit Nod factor signaling and the expression of early nodulin genes.[11][12][13][14]

Caption: Inhibitory Effect of Abscisic Acid on Nodulation Signaling.

Conclusion

The sequencing and ongoing analysis of the Medicago truncatula genome have provided a foundational resource for modern plant science. The detailed methodologies and data presented in this guide offer a technical roadmap for researchers seeking to leverage this information. The elucidation of key signaling pathways, made possible by the availability of the genome sequence, has deepened our understanding of fundamental biological processes with significant implications for crop improvement, sustainable agriculture, and the development of novel therapeutic agents. As sequencing technologies continue to advance, the M. truncatula genome will undoubtedly remain a cornerstone of legume genomics and a powerful tool for scientific discovery.

References

- 1. [PDF] Construction of plant bacterial artificial chromosome (BAC) libraries: an illustrated guide. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. ALLPATHS-LG, a new standard for assembling a billion-piece genome puzzle | Broad Institute [broadinstitute.org]

- 5. Allpaths-LG [bioinformaticshome.com]

- 6. Automated eukaryotic gene structure annotation using EVidenceModeler and the Program to Assemble Spliced Alignments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Strigolactone biosynthesis in Medicago truncatula and rice requires the symbiotic GRAS-type transcription factors NSP1 and NSP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abscisic Acid Coordinates Nod Factor and Cytokinin Signaling during the Regulation of Nodulation in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abscisic acid coordinates nod factor and cytokinin signaling during the regulation of nodulation in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Abscisic acid coordinates nod factor and cytokinin signaling during the regulation of nodulation in Medicago truncatula | John Innes Centre [jic.ac.uk]

Genetic Diversity in Wild Medicago Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic diversity within wild populations of the Medicago genus, a group of plants that includes the model legume Medicago truncatula and the important forage crop alfalfa (Medicago sativa). Understanding the genetic landscape of these wild relatives is crucial for crop improvement, identifying novel genes for stress tolerance and disease resistance, and exploring the potential for new bioactive compounds.[1][2][3][4] Wild populations, in particular, serve as a vast reservoir of untapped genetic variation that has been lost in cultivated varieties during domestication.[5]

Quantitative Assessment of Genetic Diversity

The study of genetic diversity in wild Medicago populations employs various molecular markers and statistical parameters to quantify the extent of variation within and among populations. Key metrics include the percentage of polymorphic loci (PPL), expected heterozygosity (HE), nucleotide diversity (π), and the fixation index (FST), which measures population differentiation.

Genetic Diversity Parameters in Medicago Species

Studies across different wild Medicago species reveal significant genetic variation. For instance, research on Medicago lupulina in China using EST-SSR markers showed a high percentage of polymorphic loci (PPL = 71.9%) and considerable variation in genetic diversity among populations, with the highest expected heterozygosity (HE = 0.388) found in the Xinjiang-Nalati population.[6] In contrast, a study on seven alfalfa (Medicago sativa) cultivars in Northwest China using RAPD markers found that 88.64% of loci were polymorphic, with the majority of genetic variation (60.4%) occurring within cultivars rather than between them.[7] The autotetraploid and allogamous nature of M. sativa contributes to its high heterozygosity.[8]

Analysis of molecular variance (AMOVA) is a common method used to partition genetic variation. In a study of Medicago polymorpha, AMOVA revealed that 66% of the total genetic variability was found within populations, while 34% was among populations.[9] Similarly, population genomic analysis in M. truncatula showed that about 50% of the genetic variation was maintained locally within a given sampling site.[10]

Table 1: Summary of Genetic Diversity Parameters in Wild Medicago Populations

| Species | Marker Type | Number of Populations/Accessions | Key Findings | Reference |

| Medicago lupulina | EST-SSR | 17 wild populations (354 individuals) | PPL = 71.9%; Mean HE ranged from 0.042 to 0.388; High genetic differentiation (FST = 0.528).[6] | [6] |

| Medicago sativa | RAPD | 7 cultivars (280 individuals) | PPL = 88.64%; 60.4% of variation within cultivars, 39.6% between cultivars.[7] | [7] |

| Medicago sativa | SSR | 7 cultivars and 1 breeding pool | Mean gene diversity was high (0.665 to 0.717); Low but significant diversity among cultivars (FST).[8] | [8] |

| Medicago polymorpha | IRAP | 15 geographical populations | 66% of genetic variability within populations, 34% among populations (PhiPT = 0.46).[9] | [9] |

| Medicago truncatula | RAPD & Metric Traits | 2 populations (6 subpopulations) | Populations are more differentiated for quantitative characters than for marker loci.[11] | [11] |

| M. truncatula & M. laciniata | Microsatellites | 4 sympatric populations | High molecular differentiation in both species (FST ≈ 0.47-0.48); Lower quantitative differentiation in M. laciniata (QST=0.12) vs. M. truncatula (QST=0.45).[12] | [12] |

| 11 Medicago Species | n-SSR | 11 species from Campania, Italy | High level of genetic differentiation among the 11 species was observed.[13] | [13] |

PPL: Percentage of Polymorphic Loci; HE: Expected Heterozygosity; FST: Fixation Index; QST: Quantitative Trait Differentiation; PhiPT: Analogue of FST.

Nucleotide Diversity and Linkage Disequilibrium

Whole-genome sequencing of Medicago truncatula has provided high-resolution insights into its genetic diversity. A study of 26 diverse accessions revealed high levels of nucleotide diversity and less linkage disequilibrium (LD) than observed in soybean.[14] The population-scaled recombination rate was found to be about one-third of the mutation rate, which is consistent with a species that has a high rate of self-fertilization.[14][15] Despite this, the extent of LD is not considered a major barrier to adaptation.[14][15] Nucleotide diversity in 100-kb windows was found to be negatively correlated with gene density, a pattern suggesting that selection against slightly deleterious mutations shapes diversity.[14][15]

Experimental Protocols for Genetic Diversity Analysis

The assessment of genetic diversity in Medicago involves a series of laboratory and computational procedures. The general workflow encompasses sample collection, DNA extraction, molecular marker analysis, and data interpretation.

References

- 1. Medicago truncatula: Genetic and Genomic Resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. W6: Maximizing Conservation and Utilization of Plant Genetic Resources and their Information – NIMSS [nimss.org]

- 3. Genetic diversity, population structure, and taxonomic confirmation in annual medic (Medicago spp.) collections from Crimea, Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: Advances in conservation and utilization of plant genetic resources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biodiversity-science.net [biodiversity-science.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Genetic diversity and gene-pool of Medicago polymorpha L. based on retrotransposon-based markers | Caryologia [riviste.fupress.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Genetic Markers and Quantitative Genetic Variation in Medicago Truncatula (Leguminosae): A Comparative Analysis of Population Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative and molecular genetic variation in sympatric populations of Medicago laciniata and M. truncatula (Fabaceae): relationships with eco-geographical factors | Genetics Research | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. Whole-genome nucleotide diversity, recombination, and linkage disequilibrium in the model legume Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Transcriptomic Profiling of Medicago Root Nodule Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the transcriptomic landscape of root nodule development in the model legume Medicago truncatula. It summarizes key quantitative data from transcriptomic studies, offers detailed experimental protocols for core methodologies, and visualizes critical signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating symbiotic nitrogen fixation and related biological processes.

Introduction

The symbiotic relationship between legumes and rhizobia, culminating in the formation of nitrogen-fixing root nodules, is a cornerstone of sustainable agriculture. Medicago truncatula has emerged as a powerful model organism for dissecting the intricate molecular events that govern this process. Transcriptomic analyses, particularly RNA sequencing (RNA-seq), have been instrumental in unveiling the dynamic changes in gene expression that orchestrate nodule organogenesis, bacterial infection, and the establishment of nitrogen fixation. This guide delves into the transcriptomic reprogramming that characterizes the key stages of Medicago root nodule development.

Quantitative Data Summary

Transcriptomic studies have identified thousands of genes that are differentially expressed during nodule development. The following tables summarize the number of differentially expressed genes (DEGs) at various time points following inoculation with Sinorhiobium meliloti, providing a quantitative snapshot of the transcriptional dynamics.

Table 1: Differentially Expressed Genes in Medicago truncatula Roots Following Rhizobial Inoculation.

| Time Point (Hours Post-Inoculation - hpi) | Up-regulated Genes | Down-regulated Genes | Reference |

| 1 | 149 | 49 | [1] |

| 6-12 | 269 | 204 | [1] |

| 24-48 | 468 | 321 | [1] |

| 72 | 512 | 398 | [1] |

Table 2: Differentially Expressed Genes in Medicago truncatula Root Hairs in Response to Nod Factor Treatment.

| Time Point (Hours Post-Treatment) | Up-regulated Genes | Down-regulated Genes | Reference |

| 4 | 1,029 | 658 | [2] |

| 20 | 1,234 | 812 | [2] |

Key Signaling Pathways

The initiation of nodulation is triggered by the perception of Nod factors, lipochitooligosaccharides secreted by rhizobia. This recognition event activates a complex signaling cascade within the plant root, leading to downstream transcriptional changes and developmental responses.

Nod Factor Signaling Pathway

The Nod factor signaling pathway is central to the establishment of the symbiotic relationship. Key components include LysM receptor-like kinases (NFP and LYK3) that perceive the Nod factor signal at the plasma membrane, leading to calcium spiking in the nucleus, which is then decoded by a calcium- and calmodulin-dependent protein kinase (CCaMK). This signaling cascade ultimately activates transcription factors like NSP1, NSP2, and NIN, which are essential for the expression of early nodulation genes.[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the transcriptomic profiling of Medicago truncatula root nodules.

Plant Growth and Inoculation

-

Seed Scarification and Sterilization: Medicago truncatula seeds are scarified using concentrated sulfuric acid for 5-7 minutes, followed by thorough rinsing with sterile water. Seeds are then surface-sterilized with 5% sodium hypochlorite for 5 minutes and rinsed again with sterile water.

-

Germination: Sterilized seeds are placed on 1% water agar plates and incubated in the dark at 4°C for 48 hours for stratification, followed by incubation at 22°C for 24-48 hours to promote germination.

-

Plant Growth: Germinated seedlings are transferred to aeroponic or hydroponic systems, or to sterile vermiculite/perlite mixtures, and grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

Inoculation: For inoculation experiments, a liquid culture of Sinorhizobium meliloti is grown to an OD600 of 0.6-0.8. The bacterial culture is then diluted and applied to the plant roots. Control plants are treated with sterile growth medium.

RNA Extraction from Root Nodules

This protocol is adapted from TRIzol-based methods for RNA extraction from plant tissues rich in polysaccharides and polyphenols.[7][8][9]

-

Tissue Harvest: Root nodules are harvested at the desired time points post-inoculation, immediately frozen in liquid nitrogen, and stored at -80°C until use.

-

Homogenization: Frozen nodules are ground to a fine powder in a liquid nitrogen-cooled mortar and pestle.

-

Lysis: The powdered tissue is transferred to a tube containing TRIzol reagent (or a similar phenol-based reagent) and vortexed vigorously.

-

Phase Separation: Chloroform is added, and the mixture is shaken vigorously, followed by incubation at room temperature. The sample is then centrifuged to separate the aqueous (RNA-containing), interphase, and organic phases.

-

RNA Precipitation: The upper aqueous phase is carefully transferred to a new tube, and RNA is precipitated by adding isopropanol and incubating at room temperature.

-

RNA Pellet Washing: The precipitated RNA is pelleted by centrifugation, and the supernatant is discarded. The RNA pellet is washed with 75% ethanol.

-

RNA Solubilization: The air-dried RNA pellet is resuspended in RNase-free water.

-

Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel or using a bioanalyzer.

RNA-seq Library Preparation (Illumina)

This protocol outlines a general workflow for preparing stranded mRNA-seq libraries for Illumina sequencing.[10][11][12][13]

-

mRNA Enrichment: Poly(A)+ RNA is isolated from the total RNA using oligo(dT)-coated magnetic beads.

-

RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces using divalent cations under elevated temperature.

-

First-Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using random hexamer primers and a reverse transcriptase.

-

Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized using DNA Polymerase I and RNase H. dUTP is incorporated in place of dTTP to achieve strand specificity.

-

End Repair and A-tailing: The double-stranded cDNA fragments are end-repaired to create blunt ends, and a single 'A' nucleotide is added to the 3' ends.

-

Adapter Ligation: Sequencing adapters with a 'T' overhang are ligated to the A-tailed cDNA fragments.

-

UNG Treatment and PCR Amplification: The adapter-ligated cDNA is treated with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing second strand. The library is then amplified by PCR to add the sequencing indexes and generate enough material for sequencing.

-

Library Quantification and Quality Control: The final library is quantified, and its size distribution is assessed using a bioanalyzer.

Bioinformatic Analysis Workflow

The following diagram illustrates a typical bioinformatics workflow for analyzing RNA-seq data from Medicago truncatula nodule development studies.[14][15][16][17]

References

- 1. Transcript Analysis of Early Nodulation Events in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nod Factor Effects on Root Hair-Specific Transcriptome of Medicago truncatula: Focus on Plasma Membrane Transport Systems and Reactive Oxygen Species Networks [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Four genes of Medicago truncatula controlling components of a nod factor transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous isolation of DNA, RNA, and protein from Medicago truncatula L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbenotes.com [microbenotes.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]

- 12. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. [escholarship.org]

- 13. Collibri Library Prep Kits for Plant or Bacterial RNA Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 16. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Unleashing the power within short-read RNA-seq for plant research: Beyond differential expression analysis and toward regulomics [frontiersin.org]

Discovery of Novel Secondary Metabolites in Medicago sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Medicago sativa, commonly known as alfalfa, is a globally cultivated forage crop renowned for its high protein content. Beyond its agricultural significance, alfalfa represents a rich and largely untapped reservoir of bioactive secondary metabolites with potential applications in agriculture, pharmaceuticals, and nutraceuticals.[1][2] This technical guide provides an in-depth overview of the discovery of novel secondary metabolites in Medicago sativa, focusing on the major classes of compounds, their biosynthetic pathways, detailed experimental protocols for their study, and quantitative data to support further research and development.

Major Classes of Secondary Metabolites in Medicago sativa

Medicago sativa synthesizes a diverse array of secondary metabolites, with saponins and flavonoids being the most extensively characterized classes.[1] These compounds play crucial roles in the plant's defense mechanisms against biotic and abiotic stresses and have demonstrated a wide range of biological activities.[3][4]

-

Triterpene Saponins: These are glycosidic compounds with a complex structure, typically featuring a β-amyrin nucleus.[5][6] They are known for their foam-forming properties in water and exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and cholesterol-lowering activities.[6] The saponin profile in Medicago sativa is complex, with different aglycones such as medicagenic acid, hederagenin, and soyasapogenols being glycosylated with various sugar moieties.[6]

-

Flavonoids and Isoflavonoids: This large group of phenolic compounds is central to plant pigmentation, defense, and signaling.[3][7] In Medicago sativa, flavonoids and their subclass, isoflavonoids, are involved in processes like attracting pollinators and defending against pathogens.[3][7] They possess potent antioxidant, anti-inflammatory, and estrogenic properties. Key flavonoids identified in alfalfa include apigenin, luteolin, and formononetin.[8]

Biosynthesis of Key Secondary Metabolites

The production of secondary metabolites in Medicago sativa is governed by complex biosynthetic pathways that are influenced by genetic and environmental factors.[3]

Triterpene Saponin Biosynthesis

The biosynthesis of triterpene saponins in Medicago species originates from the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton.[6] This core structure then undergoes a series of oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs), leading to the formation of various sapogenins (the aglycone moieties).[6] These sapogenins are subsequently glycosylated by glycosyltransferases to produce the final diverse array of saponin structures.[6] Key enzymes in this pathway that have been characterized in the model legume Medicago truncatula include β-amyrin synthase and several CYPs like MtCYP716A12, MtCYP72A67, and MtCYP72A68.[6][9]

Caption: Simplified overview of the triterpene saponin biosynthetic pathway.

Flavonoid and Anthocyanin Biosynthesis

The flavonoid biosynthesis pathway is a major branch of the phenylpropanoid pathway. It starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce chalcone, the precursor for all flavonoids.[10] Key enzymes in the initial steps include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[11] Chalcone synthase (CHS) and chalcone isomerase (CHI) then catalyze the formation of naringenin chalcone and naringenin, respectively.[10] From naringenin, the pathway branches to produce different classes of flavonoids, including flavones, flavonols, and anthocyanins, through the action of enzymes like flavonoid 3'-hydroxylase (F3'H) and dihydroflavonol 4-reductase (DFR).[7][10]

Caption: Key steps in the flavonoid and anthocyanin biosynthesis pathway.

Experimental Protocols for Metabolite Discovery

The discovery and characterization of novel secondary metabolites from Medicago sativa involve a multi-step process encompassing extraction, separation, identification, and bioactivity assessment.

Extraction of Secondary Metabolites

The choice of extraction method and solvent is critical for maximizing the yield and preserving the integrity of the target compounds.

Experimental Workflow for Metabolite Extraction and Analysis

Caption: A typical workflow for the extraction and analysis of secondary metabolites.

-

Maceration: This is a simple and widely used technique.

-

Protocol: Dried and powdered plant material is soaked in a suitable solvent (e.g., 70% ethanol) for a defined period (e.g., 24-72 hours) at room temperature with occasional agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.[12]

-

-

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

-

Protocol: The sample is packed into an extraction cell, which is then filled with the solvent. The cell is heated and pressurized, and the extraction is performed for a short period (e.g., 5-15 minutes). The extract is then collected and concentrated.[12]

-

-

Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical carbon dioxide as the solvent, sometimes with a polar co-solvent.

-

Protocol: The plant material is placed in an extraction vessel. Supercritical CO2, often modified with a co-solvent like ethanol, is passed through the vessel at a specific temperature and pressure to extract the compounds. The extract is then separated from the supercritical fluid by depressurization.[12][14]

-

Characterization and Quantification

Following extraction, various analytical techniques are employed to identify and quantify the secondary metabolites.

-

Spectrophotometric Methods: These methods are often used for the quantification of total phenolic, flavonoid, and saponin content.

-

Total Phenolic Content (TPC): The Folin-Ciocalteu method is commonly used. The extract is mixed with the Folin-Ciocalteu reagent, and after a specific incubation time, the absorbance is measured at around 765 nm. The results are typically expressed as gallic acid equivalents (GAE).[14]

-

Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is widely applied. The extract is mixed with aluminum chloride, and the absorbance is measured at approximately 420 nm. The results are often expressed as rutin or quercetin equivalents.[14]

-

Total Saponin Content: This can be determined using methods based on the reaction of saponins with vanillin-sulfuric acid, with absorbance measured around 544 nm and results expressed as oleanolic acid equivalents (OAE).[12]

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique is used for the separation, identification, and quantification of individual compounds in a complex mixture.

-

Protocol: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water (often with formic acid) is used to separate the compounds. The separated compounds are then detected and identified by a mass spectrometer (e.g., ESI-MS/MS).[8][12][15]

-

Quantitative Data on Secondary Metabolites

The concentration of secondary metabolites in Medicago sativa varies significantly depending on the plant part, developmental stage, and environmental conditions.[13][16]

Table 1: Comparison of Extraction Methods for Secondary Metabolites from Medicago sativa

| Extraction Method | Plant Part | Solvent | Extraction Yield (%) | Total Phenolics (mg GAE/g DM) | Total Flavonoids (mg RE/g DM) | Total Saponins (mg OAE/g DM) | Reference |

| ASE | Flowers | 70% Ethanol | 47.5 ± 4.0 | 48.4 ± 4.6 | - | - | [12] |

| SFE | Leaves | CO2 + Ethanol | - | - | 139.0 ± 7.1 | 622.2 ± 30.3 | [12] |

| Maceration | Stems | 70% Ethanol | 4.0 ± 0.2 | - | - | 54.6 ± 27.0 | [12] |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; OAE: Oleanolic Acid Equivalents; DM: Dry Matter; -: Data not available

Table 2: Total Saponin Content in Medicago sativa at Different Harvest Times

| Harvest Time | Total Saponin Content (mg/g DM) | Reference |

| March (Spring) | 4.0 | [13] |

| Late June (Early Summer) | 9.5 | [13] |

| September (Fall) | 7.0 | [13] |

Table 3: Total Phenol, Flavonoid, and Isoflavonoid Content in Different Organs of Medicago sativa

| Plant Organ | Harvest Time (Days after sowing) | Total Phenols (mg/g FW) | Total Flavonoids (mg/g FW) | Total Isoflavonoids (mg/g FW) | Reference |

| Shoots | 30 | 1.8 | 0.8 | 0.3 | [16] |

| Roots | 30 | 1.2 | 0.5 | 0.2 | [16] |

| Shoots | 60 | 2.5 | 1.2 | 0.5 | [16] |

| Roots | 60 | 1.5 | 0.7 | 0.3 | [16] |

FW: Fresh Weight

Conclusion and Future Directions

Medicago sativa is a promising source of novel secondary metabolites with significant potential for various applications. This guide has provided a comprehensive overview of the major compound classes, their biosynthesis, and the experimental methodologies required for their discovery and characterization. The presented quantitative data highlights the variability of these compounds and the importance of optimizing extraction protocols.

Future research should focus on:

-

Metabolomic Profiling: Employing advanced analytical techniques to uncover the full spectrum of secondary metabolites in different Medicago sativa cultivars and under various environmental conditions.[17][18]

-

Bioactivity Screening: Systematically evaluating the pharmacological and biological activities of isolated compounds to identify lead candidates for drug development.

-

Metabolic Engineering: Utilizing genetic and biotechnological tools to enhance the production of high-value secondary metabolites in Medicago sativa.[3]

By leveraging the information and protocols outlined in this guide, researchers can further unlock the chemical diversity of Medicago sativa and harness its potential for the development of novel products for human health and agriculture.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Nutraceutical Properties of Medicago sativa L., Agave spp., Zea mays L. and Avena sativa L.: A Review of Metabolites and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. plantae.org [plantae.org]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities and Chemistry of Triterpene Saponins from Medicago Species: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated Analyses of the Mechanism of Flower Color Formation in Alfalfa (Medicago sativa) [mdpi.com]

- 8. Bioactive metabolite profile and antioxidant properties of brown juice, a processed alfalfa (Medicago sativa) by-product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolome and transcriptome analysis of anthocyanin biosynthesis reveal key metabolites and candidate genes in red-stemmed alfalfa (Medicago sativa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Various Extraction Techniques of Medicago sativa: Yield, Antioxidant Activity, and Content of Phytochemical Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques [mdpi.com]

- 15. Quantitative proteomics and metabolomics analysis reveals the response mechanism of alfalfa (Medicago sativa L.) to o-coumaric acid stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Correlation of Some Secondary Metabolites of Alfalfa (Medicago sativa L.) with Plant Organ and Harvest Time [ijabbr.com]

- 17. Metabolomic profiling of Medicago sativa-derived fungal endophytes and evaluation of their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Metabolomic Analysis of Key Metabolites and Their Pathways Revealed the Response of Alfalfa (Medicago sativa L.) Root Exudates to rac-GR24 under Drought Stress [mdpi.com]

An In-depth Technical Guide on the Evolutionary History of the Medicago Genus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Medicago, a member of the legume family Fabaceae, encompasses species of significant agricultural and scientific importance, including the major forage crop alfalfa (Medicago sativa) and the model legume Medicago truncatula. This guide provides a comprehensive overview of the evolutionary history of Medicago, detailing its phylogenetic relationships, complex history of polyploidy and hybridization, and the evolution of key adaptive traits such as symbiotic nitrogen fixation and secondary metabolism. By integrating quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a technical resource for researchers leveraging the evolutionary context of Medicago for crop improvement and novel drug discovery.

Phylogenetic Relationships and Divergence Times

The evolutionary history of the genus Medicago is characterized by complex relationships, with evidence of both clear divergence and reticulate evolution. Phylogenetic studies utilizing a variety of molecular markers, including internal transcribed spacer (ITS), external transcribed spacer (ETS), and various nuclear and chloroplast genes (e.g., CNGC5, beta-cop, rpS14-cob, trnH-psbA, trnK-matK, GA3ox1), have provided significant insights into the relationships among its approximately 87 species. More recent phylogenomic analyses have further refined these relationships, although incongruence among gene trees suggests a history of hybridization and lineage sorting.

The genus Medicago is estimated to have diverged from its sister genus, Trigonella, approximately 15.9 million years ago (Mya)[1]. The major clades within Medicago are thought to have diverged around 9.37 Mya.

Table 1: Divergence Time Estimates for Key Clades in Medicago

| Clade/Event | Estimated Divergence Time (Mya) |

| Medicago - Trigonella split | ~15.9 |

| Diversification of major Medicago clades | ~9.37 |

Note: More specific divergence times for subclades are an active area of research and can vary depending on the molecular dating methods and fossil calibrations used.

Chromosome Evolution: Polyploidy and Dysploidy

The evolution of the Medicago genus has been significantly shaped by changes in chromosome number and structure. The base chromosome numbers in the genus are x=7 and x=8, with the majority of diploid species possessing 2n=16 chromosomes. Polyploidy, particularly autopolyploidy, has played a crucial role in the evolution of the M. sativa (alfalfa) complex. Cultivated alfalfa is an autotetraploid (2n = 4x = 32). In addition to whole-genome duplication, dysploidy (changes in the base chromosome number) has also occurred, leading to species with 2n=14 chromosomes.

Table 2: Chromosome Numbers of Selected Medicago Species

| Species | Common Name | Ploidy Level | Chromosome Number (2n) |

| Medicago sativa | Alfalfa | Tetraploid | 32 |

| Medicago sativa subsp. falcata | Yellow-flowered Alfalfa | Diploid/Tetraploid | 16, 32 |

| Medicago sativa subsp. caerulea | - | Diploid | 16 |

| Medicago truncatula | Barrel Medic | Diploid | 16[2][3][4] |

| Medicago polymorpha | Bur Clover | Diploid | 14[5][6][7][8][9] |

| Medicago lupulina | Black Medick | Diploid/Tetraploid | 16, 32[10][11][12][13][14] |

| Medicago arborea | Tree Medick | Tetraploid | 32 |

| Medicago rugosa | - | Tetraploid | 30 |

| Medicago scutellata | Snail Medick | Tetraploid | 30 |

| Medicago constricta | - | Diploid | 14[15] |

| Medicago rigidula | - | Diploid | 14[15] |

Evolution of Key Traits

Nodulation and Symbiotic Nitrogen Fixation

The ability to form a symbiotic relationship with nitrogen-fixing rhizobia is a hallmark of the legume family, and its evolution within Medicago is of significant interest. The signaling pathway that initiates nodulation has been extensively studied in the model legume M. truncatula. This pathway involves the perception of rhizobial Nod factors by host plant receptors, leading to a cascade of downstream signaling events.

Nod Factor Signaling Pathway

Caption: Nod Factor Signaling Pathway in Medicago truncatula.

Evolution of Secondary Metabolism

Medicago species produce a diverse array of secondary metabolites, including flavonoids and terpenoids, which play crucial roles in defense, symbiosis, and have potential pharmaceutical applications. The evolution of these pathways often involves gene duplication and neofunctionalization.

Flavonoids are critical for nodulation, acting as signaling molecules to attract rhizobia. The biosynthesis pathway is well-characterized and involves a series of enzymatic steps starting from phenylalanine.

Flavonoid Biosynthesis Pathway

Caption: Simplified Flavonoid Biosynthesis Pathway in Medicago.

Terpenoids in Medicago contribute to plant defense and have various industrial applications. Their biosynthesis originates from the isoprenoid pathway, leading to a vast diversity of structures.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Medicago evolution.

Protocol 1: Phylogenetic Analysis using ITS and Chloroplast Markers

1. DNA Extraction:

-

Grind 20-50 mg of fresh or silica-dried leaf tissue in liquid nitrogen.

-

Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit.

-

Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. PCR Amplification:

-

Amplify the ITS region using universal primers ITS1 and ITS4.

-

Amplify a chloroplast marker (e.g., matK, trnL-trnF) using appropriate primers.

-

Perform PCR in a 25 µL reaction volume containing 10-50 ng of genomic DNA, 1X PCR buffer, 2.0 mM MgCl₂, 0.2 mM of each dNTP, 0.4 µM of each primer, and 1 unit of Taq polymerase.

-

Use a thermal cycling profile of: 94°C for 3 min; 35 cycles of 94°C for 30 s, 55°C for 45 s, and 72°C for 1 min; and a final extension at 72°C for 7 min.

3. Sequencing:

-

Purify PCR products using a commercial kit.

-

Perform Sanger sequencing of the purified products in both forward and reverse directions.

4. Sequence Alignment and Phylogenetic Reconstruction:

-

Assemble and edit raw sequence data using software like Geneious or MEGA.

-

Align sequences using an algorithm such as MUSCLE or ClustalW.

-

Select the best-fit model of nucleotide substitution using a program like jModelTest2.

-

Reconstruct phylogenetic trees using Maximum Likelihood (e.g., RAxML, IQ-TREE) and Bayesian Inference (e.g., MrBayes) methods.

-

Assess node support using bootstrap analysis (for ML) and posterior probabilities (for BI).

Protocol 2: Fluorescence In Situ Hybridization (FISH)

1. Chromosome Preparation:

-

Germinate seeds on moist filter paper.

-

Treat root tips (1-2 cm) with a mitotic arresting agent (e.g., ice-cold water for 24h, or 2 mM 8-hydroxyquinoline for 4h).

-

Fix root tips in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for at least 24 hours at 4°C.

-

Digest root tips with an enzyme mixture (e.g., 2% cellulase, 1% pectolyase) to obtain a protoplast suspension.

-

Drop the protoplast suspension onto a clean, ice-cold glass slide and air-dry.

2. Probe Labeling:

-

Label DNA probes (e.g., for 5S and 45S rDNA) with fluorochromes (e.g., biotin-dUTP, digoxigenin-dUTP) via nick translation or random priming.

3. In Situ Hybridization:

-

Pretreat slides with RNase A (100 µg/mL) and pepsin (5 µg/mL).

-

Denature chromosomes by incubating the slide in 70% formamide in 2x SSC at 70°C for 2 minutes.

-

Dehydrate the slide through an ethanol series (70%, 90%, 100%) and air-dry.

-

Prepare a hybridization mixture containing the labeled probe, 50% formamide, 10% dextran sulfate, and 2x SSC.

-

Denature the hybridization mixture at 75°C for 10 minutes and apply it to the slide.

-

Incubate the slide in a humid chamber at 37°C overnight.

4. Detection and Visualization:

-

Perform post-hybridization washes in 2x SSC and 0.1x SSC at 42°C.

-

For biotin-labeled probes, detect with a fluorescently-labeled avidin conjugate (e.g., avidin-FITC).

-

For digoxigenin-labeled probes, detect with a fluorescently-labeled anti-digoxigenin antibody (e.g., anti-digoxigenin-rhodamine).

-

Counterstain chromosomes with DAPI (4',6-diamidino-2-phenylindole).

-

Visualize and capture images using a fluorescence microscope equipped with appropriate filters.

Protocol 3: Molecular Dating with BEAST

1. Data Preparation:

-

Prepare a multiple sequence alignment of the genes of interest (e.g., ITS, matK) in NEXUS format.

-

Include outgroup taxa for rooting the phylogeny.

2. BEAUti Setup:

-

Launch BEAUti (part of the BEAST package).

-

Import the sequence alignment.

-

Specify the substitution model for each gene partition (previously determined using jModelTest2).

-

Set the clock model (e.g., relaxed log-normal clock).

-

Set the tree prior (e.g., Yule or Birth-Death process).

-

Define fossil calibrations for specific nodes by setting prior distributions on their ages.

-

Set the MCMC chain length (e.g., 10-50 million generations) and sampling frequency.

-

Save the XML input file.

3. BEAST Analysis:

-

Run the analysis in BEAST using the generated XML file.

-

The analysis will produce a log file and a trees file.

4. Analysis of Results:

-

Use Tracer to check for convergence of the MCMC run by examining the trace plots and ensuring effective sample sizes (ESS) are above 200 for all parameters.

-

Use TreeAnnotator to summarize the posterior distribution of trees and generate a maximum clade credibility (MCC) tree with node ages and confidence intervals.

-

Visualize the dated phylogeny using FigTree.

Logical and Experimental Workflows

Ancestral Range Reconstruction Workflow

Understanding the historical biogeography of Medicago can provide insights into its diversification. Ancestral range reconstruction methods infer the geographic distribution of ancestral species.

Caption: Workflow for Ancestral Range Reconstruction.

Conclusion

The evolutionary history of the Medicago genus is a compelling narrative of diversification shaped by phylogenetic branching, reticulate evolution, and significant genomic changes. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, practical experimental protocols, and visual aids to facilitate a deeper understanding of this important legume genus. The continued exploration of Medicago genomics and evolution will undoubtedly uncover further insights with implications for both fundamental plant science and the development of improved crops and novel bioactive compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Medicago_truncatula - Ensembl Genomes 62 [plants.ensembl.org]

- 3. Details - Medicago_truncatula - Ensembl Genomes 62 [plants.ensembl.org]

- 4. Medicago truncatula genome assembly MtrunA17r5.0-ANR - NCBI - NLM [ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The genome of Medicago polymorpha provides insights into its edibility and nutritional value as a vegetable and forage legume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. BSBI: Medicago lupulina [fermanagh.bsbi.org]

- 11. researchgate.net [researchgate.net]

- 12. The genome sequence of the Black Medic, Medicago lupulina L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The genome sequence of the Black Medic, Medicago lupulina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicago lupulina - Wikipedia [en.wikipedia.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

The Regulatory Role of MicroRNAs in the Salt Stress Response of Medicago

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Soil salinity is a major abiotic stress that significantly limits agricultural productivity worldwide. The model legume Medicago truncatula has been instrumental in dissecting the molecular mechanisms underlying salt stress responses in plants. MicroRNAs (miRNAs), a class of small, non-coding RNAs, have emerged as critical post-transcriptional regulators of gene expression in response to various environmental stresses, including high salinity. This technical guide provides a comprehensive overview of the role of miRNAs in the salt stress response of Medicago, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.

Data Presentation: Salt-Responsive miRNAs in Medicago

High-throughput sequencing has identified numerous miRNAs in Medicago that are differentially expressed under salt stress. The following tables summarize the quantitative data from various studies, showcasing the fold changes in miRNA expression in response to different salt treatments.

Table 1: Differentially Expressed Known miRNAs in Medicago truncatula Roots under Salt Stress

| miRNA Family | Salt Treatment | Duration | Fold Change | Reference |

| miR156 | 300 mM NaCl | 8 h | Down-regulated | [1] |

| miR166 | 300 mM NaCl | 8 h | Down-regulated | [1] |

| miR169 | Salt Stress | - | Down-regulated | [2] |

| miR319 | 20 mM NaCl + Na2SO4 | 72 h | Up-regulated | [3][4] |

| miR390 | Salt Stress | - | Down-regulated | [5] |

| miR395 | 20 mM NaCl + Na2SO4 | 72 h | Down-regulated | [3][4] |

| miR396 | 20 mM NaCl + Na2SO4 | 72 h | Up-regulated | [3][4] |

| miR398 | 20 mM NaCl + Na2SO4 | 72 h | Down-regulated | [3][4] |

| miR408 | 20 mM NaCl + Na2SO4 | 72 h | Up-regulated | [3][4] |

Data synthesized from multiple sources identifying salt-responsive miRNAs in Medicago truncatula roots. Fold change indicates the direction of expression change under salt stress compared to control conditions.

Table 2: Differentially Expressed Novel miRNAs in Medicago truncatula Roots under Salt Stress

| Novel miRNA ID | Salt Treatment | Duration | Fold Change | Reference |

| mtr-novel-30 | 300 mM NaCl | 8 h | Up-regulated | [1] |

| mtr-novel-45 | 300 mM NaCl | 8 h | Down-regulated | [1] |

| mtr-novel-58 | 300 mM NaCl | 8 h | Up-regulated | [1] |

This table highlights novel miRNAs identified in Medicago truncatula roots that show differential expression under salt stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of miRNAs in Medicago salt stress response.

Small RNA Library Preparation for Illumina Sequencing

This protocol outlines the steps for constructing a small RNA library from total RNA for high-throughput sequencing.

Materials:

-

Total RNA of high quality (RIN > 8.0)

-

NEBNext® Small RNA Library Prep Set for Illumina®

-

Qubit™ RNA HS Assay Kit

-

Agilent RNA 6000 Nano Kit

-

6% Novex® TBE-Urea Gel

-

SYBR® Gold Nucleic Acid Gel Stain

-

Nuclease-free water

Procedure:

-

3' SR Adapter Ligation:

-

Mix 1 µg of total RNA with the 3' SR Adapter.

-

Add T4 RNA Ligase 2, Truncated KQ and incubate at 25°C for 1 hour.[6] This step ligates the adapter to the 3' end of the small RNAs.

-

-

5' SR Adapter Ligation:

-

Add the 5' SR Adapter to the reaction from the previous step.

-

Add T4 RNA Ligase 1 and ATP, and incubate at 25°C for 1 hour.[6] This ligates the adapter to the 5' end of the small RNAs.

-

-

Reverse Transcription:

-

Hybridize the SR RT Primer to the adapter-ligated small RNAs.

-

Perform reverse transcription using a reverse transcriptase to generate single-stranded cDNA.[6]

-

-

PCR Amplification:

-

Amplify the cDNA using LongAmp Taq 2X Master Mix and specific forward and reverse primers for 12-15 cycles.[6] The number of cycles should be optimized to avoid over-amplification.

-

-

Library Purification and Size Selection:

-

Run the amplified library on a 6% TBE-Urea gel.

-

Excise the band corresponding to the small RNA library (approximately 140-150 bp).

-

Elute the DNA from the gel slice and precipitate with ethanol.

-

-

Quality Control:

-

Assess the library concentration using a Qubit fluorometer.

-

Verify the size distribution and purity of the library using an Agilent Bioanalyzer.

-

Stem-Loop Quantitative Real-Time PCR (qRT-PCR) for miRNA Quantification

This protocol describes a sensitive and specific method for quantifying the expression of individual mature miRNAs.[7][8]

Materials:

-

Total RNA

-

TaqMan® MicroRNA Reverse Transcription Kit

-

TaqMan® Universal Master Mix II, no UNG

-

Custom TaqMan® Small RNA Assays (including stem-loop RT primer, and specific forward and reverse primers with a TaqMan probe)

-

Nuclease-free water

-

Real-time PCR instrument

Procedure:

-

Stem-Loop Reverse Transcription:

-

Prepare a master mix containing the 100 mM dNTPs, MultiScribe™ Reverse Transcriptase, 10X Reverse Transcription Buffer, RNase Inhibitor, and the specific stem-loop RT primer for the miRNA of interest.

-

Add total RNA to the master mix and perform the reverse transcription reaction in a thermal cycler. The stem-loop primer provides specificity for the mature miRNA.[7][8]

-

-

Real-Time PCR:

-

Prepare the PCR reaction mix containing TaqMan® Universal Master Mix II, the specific TaqMan® Small RNA Assay (20X), and the RT product (cDNA).

-

Perform the real-time PCR in a compatible instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Normalize the expression of the target miRNA to a stably expressed endogenous control RNA (e.g., U6 snRNA).

-

Calculate the relative expression using the 2-ΔΔCt method.[9]

-

Bioinformatics Analysis of miRNA Sequencing Data

This workflow outlines the key steps for processing and analyzing small RNA sequencing data to identify and quantify miRNAs.

Procedure:

-

Quality Control and Adapter Trimming:

-

Assess the quality of the raw sequencing reads using tools like FastQC.

-

Remove adapter sequences and low-quality reads using tools such as Cutadapt or Trimmomatic.

-

-

Read Alignment:

-

Align the cleaned reads to the Medicago truncatula reference genome using a short-read aligner like Bowtie.

-

-

miRNA Identification and Annotation:

-

Use miRNA prediction tools such as miRDeep-P or mirPlant to identify known and novel miRNAs based on the precursor's hairpin structure.

-

Compare the identified miRNAs against miRBase (the microRNA database) for annotation of known miRNAs.

-

-

Differential Expression Analysis:

-

Quantify the expression of each miRNA by counting the number of reads that map to it.

-

Perform differential expression analysis between salt-treated and control samples using packages like DESeq2 or edgeR in R. This will identify miRNAs that are significantly up- or down-regulated in response to salt stress.

-

-

Target Gene Prediction:

-

Predict the target genes of the differentially expressed miRNAs using bioinformatics tools like TargetFinder or psRNATarget.[10] These tools identify potential target mRNAs based on sequence complementarity.

-

Functional Analysis of miRNAs using Agrobacterium-mediated Transformation

This protocol describes a method for stable transformation of Medicago truncatula to overexpress or silence a specific miRNA for functional characterization.[11]

Materials:

-

Medicago truncatula seeds (e.g., ecotype R108)

-

Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the miRNA construct

-

Murashige and Skoog (MS) medium with appropriate supplements and antibiotics

-

Sonication apparatus

Procedure:

-

Explant Preparation:

-

Sterilize and germinate Medicago truncatula seeds.

-

Use whole trifoliates or leaflets from young seedlings as explants.[11]

-

-

Agrobacterium Culture and Infection:

-

Grow the Agrobacterium strain containing the miRNA construct to the exponential phase.

-

Resuspend the bacteria in liquid MS medium.

-

Infect the explants with the bacterial suspension. Sonication can be used to enhance the transformation efficiency.[11]

-

-

Co-cultivation and Selection:

-

Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

-

Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

-

-

Regeneration of Transgenic Plants:

-

Subculture the calli on regeneration medium to induce shoot formation.

-

Root the regenerated shoots on a rooting medium.

-

-

Confirmation of Transformation:

-

Confirm the presence of the transgene in the regenerated plants using PCR.

-

Analyze the expression of the miRNA and its target genes in the transgenic plants using qRT-PCR to validate the functional effect of the miRNA.

-

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving salt-stress-responsive miRNAs in Medicago.

Caption: Salt stress signaling pathway involving miRNAs in Medicago.

Experimental Workflows

The following diagram illustrates the experimental workflow for identifying and validating salt-responsive miRNAs and their targets in Medicago.

Caption: Workflow for miRNA analysis in Medicago salt stress response.

References

- 1. An Efficient Protocol for Model Legume Root Protoplast Isolation and Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatics Analysis of miRNA Sequencing Data. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | An Efficient Protocol for Model Legume Root Protoplast Isolation and Transformation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Stem-Loop qRT-PCR for the Detection of Plant microRNAs | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for use with NEBNext® Small RNA Library Prep Set for Illumina® (E7300, E7580, E7560, E7330) [protocols.io]

- 7. Stem-Loop qRT-PCR for the Detection of Plant microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MiRNA assay using stem-loop qRT-PCR [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. A Unified Agrobacterium-Mediated Transformation Protocol for Alfalfa (Medicago sativa L.) and Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Symbiotic Genes in Medicago truncatula: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medicago truncatula, a model legume, has become an invaluable tool for dissecting the intricate molecular and genetic mechanisms governing symbiotic relationships with nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. These symbioses are of immense agricultural and ecological importance, facilitating nutrient acquisition for the plant. This guide provides a comprehensive overview of the key symbiotic genes in M. truncatula, the signaling pathways they orchestrate, and the experimental protocols essential for their characterization.

Core Symbiotic Signaling Pathways

Legumes have evolved a sophisticated signaling system to recognize and accommodate their microbial partners. A central "Common Symbiotic Pathway" (CSP) is required for both rhizobial and mycorrhizal symbioses, highlighting a shared evolutionary origin.[1] This pathway is initiated by the perception of microbial signal molecules, leading to a cascade of downstream events culminating in symbiotic structure development.

Nod Factor Signaling Pathway (Rhizobial Symbiosis)

The establishment of the nitrogen-fixing symbiosis is initiated by a molecular dialogue between the legume host and rhizobia. The plant roots release flavonoids that induce the expression of nod genes in rhizobia, leading to the production of lipochitooligosaccharide signals known as Nod factors.[2] The perception of Nod factors by the plant triggers a signaling cascade that results in root hair curling, infection thread formation, and the development of nitrogen-fixing nodules.[2][3]

Key genes in the Nod factor signaling pathway include:

-

NFP (Nod Factor Perception): A LysM receptor-like kinase that is a primary candidate for the Nod factor receptor.[4]

-

DMI1 (Doesn't Make Infections 1): An ion channel located on the nuclear membrane.[4]

-

DMI2 (Doesn't Make Infections 2): A receptor-like kinase involved in signal transduction from the plasma membrane.[1][4]

-

DMI3 (Doesn't Make Infections 3) / CCaMK (Calcium and Calmodulin-dependent protein Kinase): A key protein kinase that decodes the calcium signal.[2][4]

-

IPD3 (Interacting Protein of DMI3) / CYCLOPS: A protein that directly interacts with DMI3 to regulate downstream gene expression.[5]

-

NSP1 and NSP2 (Nodulation Signaling Pathway 1 and 2): GRAS family transcription factors that are essential for the expression of downstream nodulation genes.[2][3]

-

ERN1 (ERF Required for Nodulation 1): An ERF transcription factor that functions downstream of DMI3 to activate nodulation gene expression.[3][6]

-

NIN (Nodule Inception): A transcription factor that plays a crucial role in infection thread formation and nodule organogenesis.[2]

Myc Factor Signaling Pathway (Arbuscular Mycorrhizal Symbiosis)

Similar to the rhizobial symbiosis, the interaction with AM fungi also involves a molecular dialogue. AM fungi release diffusible signals, including lipochitooligosaccharides (Myc-LCOs) and short-chain chitin oligomers (Myc-COs), that are perceived by the plant. This recognition activates the Common Symbiotic Pathway, leading to fungal colonization of the root cortex and the formation of arbuscules, the sites of nutrient exchange.

Many of the early signaling components are shared with the Nod factor pathway, including DMI1, DMI2, and DMI3/CCaMK. However, the initial perception mechanism is distinct, involving different LysM receptor-like kinases.

Quantitative Data on Symbiotic Gene Expression

The expression of symbiotic genes is tightly regulated during the interaction with rhizobia and AM fungi. Numerous studies have employed techniques like microarray analysis and RNA-sequencing to quantify these changes. Below is a summary of the expression patterns of key symbiotic genes.

| Gene | Symbiotic Partner | Condition | Fold Change (vs. uninoculated) | Reference |

| MtN13 | S. meliloti | Nodule | Up-regulated | [7] |

| MtENOD11 | S. meliloti (Nod factor) | Root Hairs | Induced | [8] |

| MtENOD11 | AM Fungi (diffusible factor) | Roots | Induced | [9] |

| MtPt4 | G. mosseae / G. intraradices | Mycorrhizal Roots | Up-regulated | [10] |

| NIN | S. meliloti | 3 hpi | Induced | [11] |

| ERN1 | S. meliloti | 3 hpi | Induced | [11] |

| NSP2 | S. meliloti | 3 hpi | Induced | [11] |

hpi: hours post-inoculation

Experimental Protocols

A variety of experimental techniques are employed to characterize symbiotic genes in M. truncatula.

Agrobacterium rhizogenes-mediated Transformation